5-Bromoquinolin-7-amine
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Overview
Description
5-Bromoquinolin-7-amine: is a heterocyclic aromatic amine with the molecular formula C9H7BrN2 . It is a derivative of quinoline, a compound known for its wide range of applications in medicinal and synthetic organic chemistry. The presence of a bromine atom at the 5th position and an amine group at the 7th position makes this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinolin-7-amine typically involves the bromination of quinoline derivatives followed by amination. One common method is the bromination of 7-aminoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoquinolin-7-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl or heteroaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Nitroquinoline derivatives.
Reduction Products: Aminoquinoline derivatives.
Scientific Research Applications
Chemistry: 5-Bromoquinolin-7-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of anti-cancer, anti-microbial, and anti-inflammatory agents .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Bromoquinolin-7-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromine atom and amine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives .
Comparison with Similar Compounds
- 7-Bromoquinolin-5-amine
- 5-Chloroquinolin-7-amine
- 5-Fluoroquinolin-7-amine
Comparison: 5-Bromoquinolin-7-amine is unique due to the specific positioning of the bromine atom and the amine group. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its chloro and fluoro analogs, the bromine atom provides different steric and electronic effects, making it suitable for specific applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
5-bromoquinolin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNUGXMIWACQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Br)N)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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